Isopropyl(4-nitro-2-vinylphenyl)sulfane
Description
Isopropyl(4-nitro-2-vinylphenyl)sulfane is a sulfane sulfur-containing compound characterized by a divalent sulfur atom bonded to an isopropyl group and a substituted aromatic ring. The aromatic moiety features a nitro group at the para-position and a vinyl group at the ortho-position. Sulfane sulfur compounds, including persulfides (RSSH), polysulfides (RSSnR), and thiosulfate, are known for their high reactivity, redox-modulating properties, and roles in biological systems such as antioxidant defense and hydrogen sulfide (H2S) metabolism .
Properties
Molecular Formula |
C11H13NO2S |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
2-ethenyl-4-nitro-1-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C11H13NO2S/c1-4-9-7-10(12(13)14)5-6-11(9)15-8(2)3/h4-8H,1H2,2-3H3 |
InChI Key |
IHEIRVZLEKMFET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Reactivity Comparisons
A comparison of structural analogs highlights key differences in substituents and their implications:
- Key Observations :
- The vinyl group in this compound may facilitate polymerization or conjugation-based stabilization, distinguishing it from simpler nitro- or chloro-substituted analogs .
- Unlike thiosulfate, organic sulfanes like this compound are more effective in sulfhydration (post-translational modification via persulfide formation) due to labile sulfur .
Research Findings and Challenges
- Synthesis and Stability :
Synthesis of vinyl-substituted sulfanes often involves transition-metal catalysis or radical-based methods, as seen in trifluoropropenyl analogs . Stability concerns (e.g., sulfur lability) may necessitate inert storage conditions . - Biological Relevance :
Sulfane sulfur compounds mitigate oxidative stress in cocaine-treated models, but chronic exposure reduces plasma levels . The nitro-vinyl derivative’s efficacy in such contexts remains unexplored. - Regulatory and Safety Profile: Chlorinated analogs like (2,4-Dichlorophenyl)(isopropyl)sulfane are discontinued, possibly due to toxicity or instability .
Data Tables
Table 1: Comparative Properties of Sulfane Sulfur Compounds
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